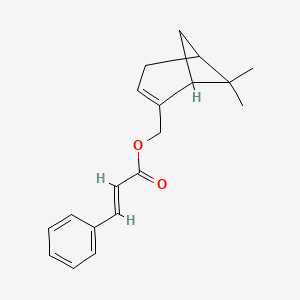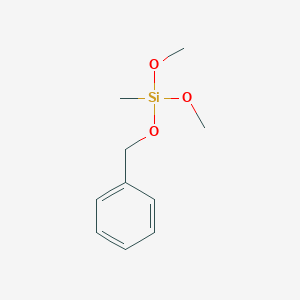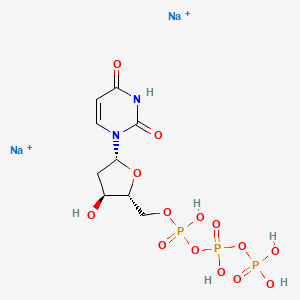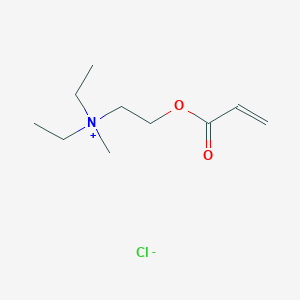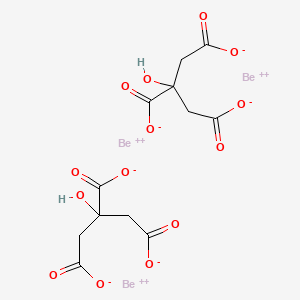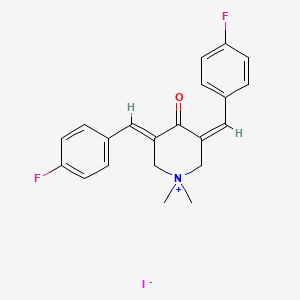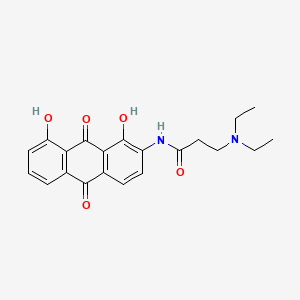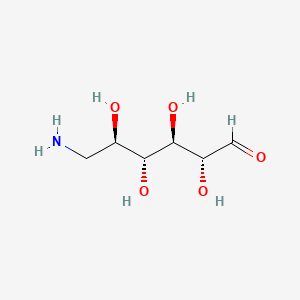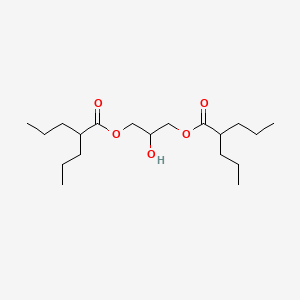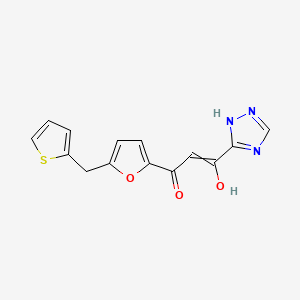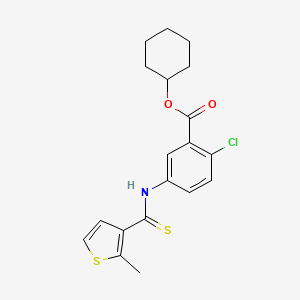
2-Phenylethyl methoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethyl methoxyacetate: is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction of 2-phenylethanol and methoxyacetic acid. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Phenylethyl methoxyacetate can be synthesized through the esterification of 2-phenylethanol with methoxyacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed-bed reactor where 2-phenylethanol and methoxyacetic acid are continuously fed into the reactor along with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reactor to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylethyl methoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-phenylethanol and methoxyacetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 2-Phenylethanol and methoxyacetic acid.
Reduction: 2-Phenylethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Phenylethyl methoxyacetate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant floral aroma, making it a key ingredient in perfumes and scented products.
Mecanismo De Acción
The mechanism of action of 2-Phenylethyl methoxyacetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a floral scent. Additionally, its antimicrobial properties may involve the disruption of microbial cell membranes, leading to cell death.
Comparación Con Compuestos Similares
2-Phenylethyl acetate: Another ester with a similar floral aroma, commonly used in the fragrance industry.
2-Phenylethyl alcohol: The alcohol precursor to 2-Phenylethyl methoxyacetate, also used in fragrances.
2-Phenylethyl salicylate: An ester with a slightly different structure, used in sunscreens and other cosmetic products.
Uniqueness: this compound is unique due to its specific combination of a methoxy group and a phenylethyl group, which imparts a distinct floral aroma. Its stability and pleasant scent make it particularly valuable in the fragrance industry compared to other similar compounds.
Propiedades
Número CAS |
84682-19-9 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-phenylethyl 2-methoxyacetate |
InChI |
InChI=1S/C11H14O3/c1-13-9-11(12)14-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clave InChI |
LJRZTWFJDUIJGJ-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


